molecular formula C15H13BrN4O3 B3049253 8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione CAS No. 19977-29-8

8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione

Cat. No.: B3049253
CAS No.: 19977-29-8
M. Wt: 377.19 g/mol
InChI Key: MKJGMEXOOHWBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and a phenacyl group attached to a purine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione typically involves the bromination of 1,3-dimethyl-7-phenacyl-purine-2,6-dione. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The phenacyl group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted purine derivatives, carboxylic acids, and reduced forms of the original compound .

Scientific Research Applications

8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenacyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-1,3-dimethyl-7-(2-phenylethyl)-purine-2,6-dione
  • 8-Bromo-1,3-dimethyl-7-(2-oxopropyl)-purine-2,6-dione
  • 8-Bromo-1,3-dimethyl-7-{2-[(4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-purine-2,6-dione

Uniqueness

8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenacyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

8-bromo-1,3-dimethyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O3/c1-18-12-11(13(22)19(2)15(18)23)20(14(16)17-12)8-10(21)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJGMEXOOHWBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325872
Record name 8-bromo-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19977-29-8
Record name NSC521014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-bromo-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
8-Bromo-1,3-dimethyl-7-phenacyl-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.